N-(3,4-dimethylphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)guanidine is an organic compound with the molecular formula C9H13N3 It is a derivative of guanidine, featuring a guanidine group attached to a 3,4-dimethylphenyl ring
Mechanism of Action
Target of Action
N-(3,4-dimethylphenyl)guanidine is a type of guanidine compound . Guanidine compounds have been found to play key roles in various biological functions . They are present in many natural products and pharmaceuticals, serving as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles . .
Mode of Action
Guanidines, in general, are known for their ability to form hydrogen bonds, their planarity, and their high basicity . These characteristics make guanidines versatile for compounds with biological activity. At physiological pH, guanidines will be protonated forming the guanidinium cation . This can often determine the conformation of substituted guanidinium species as well as the interaction with aromatic systems in biological environments such as amino acids and nucleic acid bases .
Biochemical Pathways
Guanidines are known to be involved in various biological processes . They serve as valuable scaffolds in organocatalysis and are precursors for the synthesis of heterocycles .
Result of Action
Guanidines have been found to have diverse biological applications, such as dna minor groove binders, kinase inhibitors, and α2-noradrenaline receptors antagonists .
Action Environment
The nucleophilicity of amines can strongly affect the sequence of substitution and the yield of products, or even limit the achievable substitution pattern .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(3,4-dimethylphenyl)guanidine can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethylaniline with cyanamide under acidic conditions to form the guanidine derivative. Another method includes the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. The one-pot synthesis method is particularly favored for its efficiency and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dimethylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the guanidine group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce amines .
Scientific Research Applications
N-(3,4-dimethylphenyl)guanidine has several scientific research applications:
Chemistry: It serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- N-(3,4-dimethylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine
- 1-guanidino-3,4-dimethylbenzene
Comparison: N-(3,4-dimethylphenyl)guanidine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to other guanidine derivatives, it may exhibit different pharmacological properties and chemical behavior .
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)guanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-6-3-4-8(5-7(6)2)12-9(10)11/h3-5H,1-2H3,(H4,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTNVAFSMUHIRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C(N)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444626 |
Source
|
Record name | N-(3,4-dimethylphenyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57361-54-3 |
Source
|
Record name | N-(3,4-dimethylphenyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.